molecular formula C14H21NO B1212750 (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol CAS No. 1630-44-0

(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol

Cat. No. B1212750
CAS RN: 1630-44-0
M. Wt: 219.32 g/mol
InChI Key: GOWRYACIDZSIHI-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol is a natural product found in Sedum acre with data available.

Scientific Research Applications

Neuroprotective Activity

  • (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol, structurally similar to ifenprodil, has been identified as a potent neuroprotectant. It is particularly effective in protecting hippocampal neurons from glutamate toxicity, showing over 900-fold less effectiveness in cerebellar granule neurons. Its neuroprotective activity is mediated through a high-affinity binding site distinct from the agonist and TCP binding sites of the NMDA receptor. This compound also exhibits a functional selectivity for hippocampal neurons and is localized in the forebrain, notably in the hippocampus and outer layers of the cortex (Menniti et al., 1997).

Antiarrhythmic Activity

  • A series of alpha-[(diarylmethoxy)methyl]-1-piperidineethanols, including compounds structurally related to (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol, demonstrated antiarrhythmic activity in a coronary artery ligated dog model. These findings indicate the potential utility of such compounds in antiarrhythmic therapies (Hoefle et al., 1991).

Enantioselective Synthesis

  • 2-Piperidineethanol and its N-protected aldehyde have been used in the synthesis of various natural and synthetic compounds. The presence of a stereocenter at position 2 of the piperidine skeleton and an easily-functionalizable alcohol group makes it a valuable starting material for enantioselective synthesis. Both synthetic and enzymatic methods for the resolution of racemic 2-Piperidineethanol have been explored, highlighting its utility in the synthesis of enantiopure compounds (Perdicchia et al., 2015).

Antihypertensive and Antiarrhythmic Effects

  • The compound MG-1(R,S), and its enantiomers, derived from 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one, have been tested for antiarrhythmic and hypotensive activities. The S-enantiomer demonstrated the most significant effect in decreasing blood pressure and exhibiting antiarrhythmic activity. These results suggest the potential of these compounds in treating cardiovascular conditions (Sapa et al., 2011).

Synthesis of Piperazine-2,5-diones

  • Piperazine-2,5-diones, which are relevant in various pharmaceutical applications, can be synthesized via Dieckmann cyclization of certain substructures, including those related to (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol. The starting materials for this synthesis are assembled using standard acylation and oxidation processes from β-(alkylamino)alcohol, an essential component in the production of these compounds (Aboussafy & Clive, 2012).

Hypolipidemic Activity

  • Some analogues of (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol have shown potential in reducing serum cholesterol and triglyceride levels. Specifically, compounds like (R,S)-(3,5-dimethylisoxazol-4-yl)[4-(1-methylethyl)phenyl] (4-methylpiperazin-1-yl)methane dihydrochloride have demonstrated significant hypolipidemic activity in rats, suggesting their potential application in the treatment of lipid disorders (Ashton et al., 1984).

properties

CAS RN

1630-44-0

Product Name

(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1R)-2-[(2R)-1-methylpiperidin-2-yl]-1-phenylethanol

InChI

InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m1/s1

InChI Key

GOWRYACIDZSIHI-ZIAGYGMSSA-N

Isomeric SMILES

CN1CCCC[C@@H]1C[C@H](C2=CC=CC=C2)O

SMILES

CN1CCCCC1CC(C2=CC=CC=C2)O

Canonical SMILES

CN1CCCCC1CC(C2=CC=CC=C2)O

synonyms

(+)-sedamine
sedamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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